molecular formula C17H16O3 B8610632 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diphenyl- CAS No. 109093-00-7

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diphenyl-

Cat. No.: B8610632
CAS No.: 109093-00-7
M. Wt: 268.31 g/mol
InChI Key: KGGKLHBFOXKJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diphenyl- is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

109093-00-7

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

5-(hydroxymethyl)-3,3-diphenyloxolan-2-one

InChI

InChI=1S/C17H16O3/c18-12-15-11-17(16(19)20-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2

InChI Key

KGGKLHBFOXKJTP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Diphenyl-4-pentenoic acid (5.0 g, 20 mmol.), 20 mL of formic acid and 2.4 mL (22 mmol.) of 30% hydrogen peroxide were stirred at 70° C. for 25 hours at ambient temperature. The solvents were evaporated at reduced pressure, the residue taken up in 20 mL of methanol and a solution of 750 mg solid NaOH in 10 mL of water was added. The mixture was warmed at 70° C. to solution, about 1 hour before cooling and acidifying with 6N hydrochloric acid. The product was extracted with ether, the organics dried (MgSO4) and evaporated at reduced pressure to give an oil in quantitative yield, the H NMR indicated a clean reaction product which was carried on without further purification. Analytical TLC (silica, 9:1, methylene chloride: EtAc) R.function. 0.35; IR (neat) 3419, 3060, 2936, 1763, 1177, 786, 763, 699 cm-1 ; 1H NMR (CDCl3)δ 2.5-2.65 (bs, 1H), 2.84-3.02 (m, 2H), 3.64-3.72 (m, 1H), 3.92-4.00 (m, 1H), 4.41-4.51 (m, 1H), 7.2-7.4 (m, 10H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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